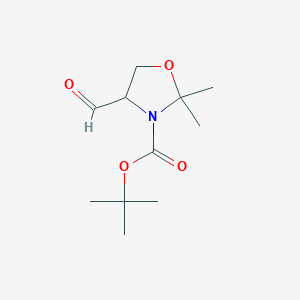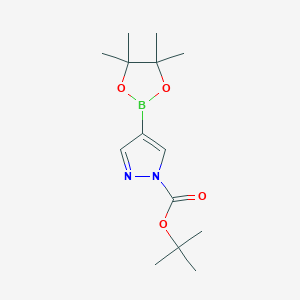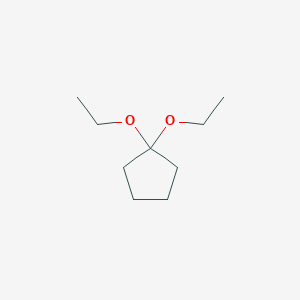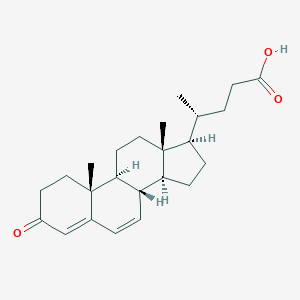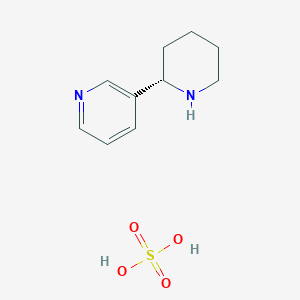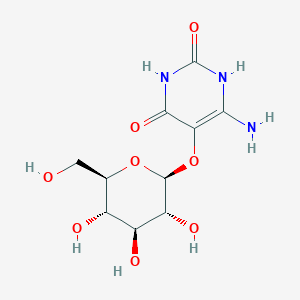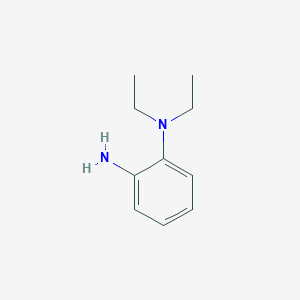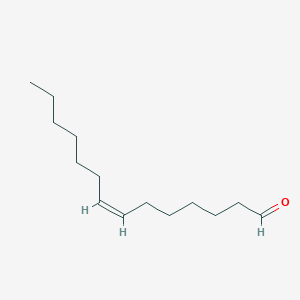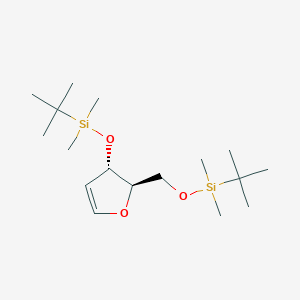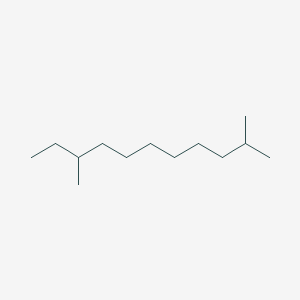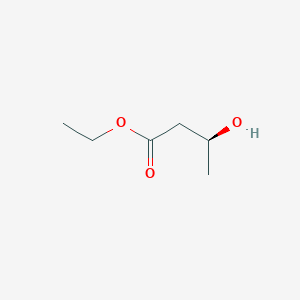
乙基 (S)-3-羟基丁酸酯
概述
描述
Ethyl (S)-3-hydroxybutyrate is a compound that is part of the aroma of certain fruits like kiwi and serves as a precursor for the synthesis of various pharmaceuticals. It can be produced through biotransformation processes using microorganisms such as Saccharomyces cerevisiae and is also synthesized chemically through various methods .
Synthesis Analysis
The synthesis of ethyl (S)-3-hydroxybutyrate can be achieved through different pathways. One method involves the microbial reduction of ethyl acetoacetate using bakers' yeast or the fungus Geotrichum candidum, which yields higher optical purity and better yields compared to traditional methods . Another approach is the stereoselective synthesis using a microfluidic chip reactor, where ethyl (R)-4-chloro-3-hydroxybutyrate is produced as an intermediate through asymmetric hydrogenation of ethyl 4-chloro-acetoacetate . Additionally, the compound can be prepared from 3-hydroxybutyric acid and ethanol using dehydration techniques with paratoluenesulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of ethyl (S)-3-hydroxybutyrate is crucial for its reactivity and properties. The stereoselectivity of the synthesis is highly dependent on the molecular structure of the reactants and the catalysts used. For instance, the use of (R)-Ru-BINAP and (S)-Ru-BINAP catalytic complexes in the microfluidic chip reactor plays a significant role in achieving high enantioselectivity . The molecular structure also influences the activation energies required for the synthesis, as seen in the comparison of different solvent systems .
Chemical Reactions Analysis
Ethyl (S)-3-hydroxybutyrate can undergo various chemical reactions, including esterification, reduction, and dehydration. The preparation of chiral drug intermediates through kinetic resolution reactions catalyzed by esterases/lipases is an example of its reactivity, where the enantiomers of ethyl 3-hydroxybutyrate are separated to produce optically pure compounds . The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin also involves multiple reaction steps, including ring-opening, alcoholysis, and protection/deprotection of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (S)-3-hydroxybutyrate are influenced by its molecular structure and the conditions under which it is synthesized. For example, the presence of ionic liquids in the solvent system can significantly affect the activation energy and the enantioselectivity of the synthesis process . The compound's solubility, boiling point, and stability are also important for its application in the synthesis of pharmaceuticals and may be tailored by modifying the reaction conditions, such as temperature and solvent choice .
科学研究应用
立体选择性合成:乙基 (S)-3-羟基丁酸酯用于光学异构体的立体选择性合成,这对药物生产至关重要。Kluson 等人 (2019) 的一项研究展示了使用微流控芯片反应器合成乙基 (R)-4-氯-3-羟基丁酸酯,这是生产 L-肉碱等有价值的药物的关键中间体 (Kluson 等,2019)。
微生物还原:Wipf 等人 (1983) 使用面包酵母从乙酰乙酸乙酯生产 (S)-乙基 3-羟基丁酸酯,获得了更高的产率和光学纯度。这种微生物还原方法为传统的化学合成提供了一种替代方案 (Wipf 等,1983)。
药物中间体的生物催化:Wang 等人 (2018) 探索了使用微生物酯酶生成光学纯乙基 (S)-3-羟基丁酸酯,这是手性药物合成中的一个重要中间体。他们的研究突出了这种酶法方法的环保性和效率 (Wang 等,2018)。
脱水合成:Xia Shu-qiancal (2003) 研究了一种通过 3-羟基丁酸和乙醇脱水制备乙基 3-羟基丁酸酯的方法,该方法采用对甲苯磺酸作为催化剂。此工艺提高了乙基 3-羟基丁酸酯的生产率 (Xia Shu-qiancal,2003)。
在生物精炼概念中:Hirschmann 等人 (2018) 讨论了将乙基 (S)-3-羟基丁酸酯的厌氧生产工艺整合到生物精炼概念中的潜力。他们的研究证明了在厌氧条件下使用酿酒酵母生产这种化合物的可行性 (Hirschmann 等,2018)。
作用机制
Target of Action
Ethyl (S)-3-hydroxybutyrate, also known as (S)-Ethyl 3-hydroxybutanoate, is a derivative of 3-hydroxybutyrate (3-HB), a ketone body produced in the liver. The primary targets of this compound are the enzymes involved in the metabolism of ketone bodies, particularly 3-hydroxybutyrate dehydrogenase .
Mode of Action
The compound is metabolized in the body to produce 3-hydroxybutyrate (3-HB), which is then oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase . This reaction is reversible and plays a crucial role in the body’s energy metabolism, particularly under conditions of glucose scarcity .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl (S)-3-hydroxybutyrate is the synthesis and degradation of ketone bodies. In this pathway, 3-hydroxybutyrate (3-HB) is converted to acetoacetate, which can then be further metabolized to provide energy . This pathway is particularly active during periods of fasting or intense exercise, when glucose availability is low.
Pharmacokinetics
The pharmacokinetics of Ethyl (S)-3-hydroxybutyrate are likely to be similar to those of other small molecule metabolites. After ingestion, it would be rapidly absorbed from the gastrointestinal tract into the bloodstream. Once in the bloodstream, it would be distributed throughout the body, particularly to tissues with high energy demands such as the brain and muscles. The compound would be metabolized primarily in the liver, with the resulting metabolites excreted in the urine .
Result of Action
The primary result of the action of Ethyl (S)-3-hydroxybutyrate is the production of energy through the metabolism of ketone bodies. This can provide an important alternative energy source during periods of glucose scarcity. Additionally, 3-hydroxybutyrate has been found to have regulatory effects on gene expression, lipid metabolism, neuronal function, and overall metabolic rate .
Action Environment
The action of Ethyl (S)-3-hydroxybutyrate is influenced by various environmental factors. For instance, its metabolism and efficacy can be affected by the individual’s nutritional status, particularly their intake of carbohydrates and fats. Other factors such as exercise, stress, and certain medical conditions can also influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
属性
IUPAC Name |
ethyl (3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031807 | |
| Record name | Ethyl (S)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-hydroxybutyrate | |
CAS RN |
56816-01-4 | |
| Record name | (+)-Ethyl 3-hydroxybutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56816-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (S)-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for producing Ethyl (S)-3-hydroxybutyrate?
A1: Ethyl (S)-3-hydroxybutyrate can be produced through several methods:
- Baker's Yeast Bioreduction: This widely used method utilizes the stereoselective reduction of ethyl acetoacetate by baker's yeast (Saccharomyces cerevisiae) [, , , ]. This process offers high enantioselectivity, yielding predominantly the desired (S)-enantiomer.
- Whole-cell Biotransformation: This approach employs microorganisms, including yeast strains like S. cerevisiae, to convert substrates like ethylacetoacetate (EAA) into (S)-Ethyl 3-hydroxybutyrate [, ]. This process can be carried out under both aerobic and anaerobic conditions, offering potential for integration into biorefinery concepts.
- Kinetic Resolution using Esterases/Proteases: Recently, deep-sea microbial esterases like PHE21 and WDEst17 have shown promise in catalyzing the kinetic resolution of ethyl 3-hydroxybutyrate [, , ]. These enzymes selectively hydrolyze one enantiomer, leading to the enrichment of the desired (S)-enantiomer.
Q2: What are the challenges associated with the large-scale production of Ethyl (S)-3-hydroxybutyrate?
A2: While baker's yeast bioreduction is a well-established method, scaling up the process can be challenging due to factors like:
- Maintaining high enantioselectivity at increased substrate concentrations: High substrate concentrations can lead to a decrease in enantiomeric excess, as competing enzymatic pathways in the yeast become more active [].
- Process optimization: Factors such as temperature, pH, substrate feeding strategies, and the presence of inhibitors need to be carefully controlled to achieve optimal yield and enantiomeric purity [, ].
- Downstream processing: Efficient separation and purification of the desired product from the fermentation broth are crucial for obtaining high-purity Ethyl (S)-3-hydroxybutyrate [].
Q3: What are the primary applications of Ethyl (S)-3-hydroxybutyrate?
A3: Ethyl (S)-3-hydroxybutyrate serves as a key chiral building block in the synthesis of various compounds:
- Pharmaceuticals: It is a crucial intermediate in the synthesis of carbapenem antibiotics like thienamycin and its analogues [, ]. These antibiotics are known for their broad-spectrum activity and efficacy against resistant bacterial strains.
- Natural Product Synthesis: Ethyl (S)-3-hydroxybutyrate is a valuable starting material for synthesizing complex natural products. For example, it has been employed in the total synthesis of feigrisolide A [] and the side chains of mycolactones A and B [].
Q4: How does the chirality of Ethyl (S)-3-hydroxybutyrate influence its applications?
A4: Chirality is crucial in pharmaceuticals, as different enantiomers of a molecule can exhibit drastically different biological activities. The (S)-enantiomer of ethyl 3-hydroxybutyrate is often the desired form for pharmaceutical applications due to its specific interactions with biological targets.
Q5: What are the future research directions for Ethyl (S)-3-hydroxybutyrate?
A5: Future research on Ethyl (S)-3-hydroxybutyrate focuses on:
- Developing more efficient and sustainable production methods: This includes optimizing existing biocatalytic processes [], exploring new microbial strains with enhanced activity and selectivity [, ], and investigating alternative synthetic methodologies [].
- Understanding its environmental fate and impact: Investigating its biodegradability and developing strategies for its safe disposal and management are crucial for ensuring its sustainable use [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
